N-(4-Methylthiazol-2-yl)acetamide
Overview
Description
“N-(4-Methylthiazol-2-yl)acetamide” is a member of thiazoles . It is a benzothiazinone analog, which is shown to be the xanthine oxidase inhibitor . It is also known as 2-Acetamido-4-methylthiazole .
Synthesis Analysis
The synthesis of “N-(4-Methylthiazol-2-yl)acetamide” involves several steps. The reaction of 3-oxo-N-arylbutanamide with N-bromosuccinimide and cyclization with thiourea under reflux conditions yielded derivatives of 2-amino-N-aryl-4-methylthiazole-5-carboxamide . Further reaction of thiazoles with ethyl 2-cyano-3,3-bis(methylthio)acrylate in DMF and K2CO3 as a base under room temperature gave new thiazole molecule with excellent yields .Molecular Structure Analysis
The molecular structure of “N-(4-Methylthiazol-2-yl)acetamide” was confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Physical And Chemical Properties Analysis
“N-(4-Methylthiazol-2-yl)acetamide” has a molecular weight of 156.21 . Other physical and chemical properties such as boiling point, melting point, etc. are not explicitly mentioned in the retrieved papers.Scientific Research Applications
1. Antimicrobial and Antiproliferative Agent
- Summary of Application: N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and studied for their antimicrobial and anticancer activities . These compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method .
- Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The compounds were evaluated using the turbidimetric method for antimicrobial activity and the Sulforhodamine B (SRB) assay for anticancer activity .
- Results: The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
2. Anticancer Activity Evaluation
- Summary of Application: N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety have been synthesized and evaluated for their anticancer activity .
- Methods of Application: The structure of the compounds was confirmed by IR, 1H-NMR, and MS spectral data and elemental analyses . Anticancer effect of the compounds was evaluated against A549 and C6 tumor cell lines .
- Results: Compounds 6f and 6g, which carry 5-chloro and 5-methylbenzimidazole groups showed significant anticancer activity .
3. Antimicrobial Studies
- Summary of Application: A series of novel N-[4-(substituted)-1,3-thiazol-2-yl]-2-(substituted)acetamide derivatives have been synthesized and screened for their in vitro antibacterial activity against various bacterial strains .
- Methods of Application: The compounds were characterized by spectral and analytical studies. Their antibacterial activity was evaluated against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumonia by the disc diffusion method .
- Results: Compounds 9b, 9e, 9m, and 9o exhibited growth inhibition against all the tested bacterial strains, with MIC values varying from 12.5 to 6.25 μg/ml .
4. Multi-Target Inhibitors
- Summary of Application: N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives have been synthesized and studied for their potential as multi-target inhibitors .
- Methods of Application: The compounds were synthesized and characterized using various spectroscopic techniques .
- Results: The results of this study are not specified in the source .
5. Synthesis and Biological Significance
- Summary of Application: N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and studied for their pharmacological activities . These compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .
- Results: The antimicrobial activity results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
6. Multi-Target Inhibitors
- Summary of Application: N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives have been synthesized and studied for their potential as multi-target inhibitors .
- Methods of Application: The compounds were synthesized and characterized using various spectroscopic techniques .
- Results: The results of this study are not specified in the source .
Safety And Hazards
properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-4-3-10-6(7-4)8-5(2)9/h3H,1-2H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDJXTANWGNJOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70299843 | |
Record name | N-(4-Methylthiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70299843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>23.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24827385 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-Methylthiazol-2-yl)acetamide | |
CAS RN |
7336-51-8 | |
Record name | 7336-51-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133181 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Methylthiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70299843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Acetamido-4-methylthiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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